Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate
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Overview
Description
Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate is a heterocyclic compound that features an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate typically involves the reaction of 2-aminopropan-2-ol with an appropriate oxazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K₂CO₃) and an oxidizing agent like tert-butyl hydroperoxide (TBHP) in a solvent such as dimethyl sulfoxide (DMSO) or methyl cyanide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include TBHP and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylate derivatives, while reduction can produce amine-substituted oxazoles.
Scientific Research Applications
Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties
Biological Activity
Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate (CAS Number: 1804129-94-9) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its activity against various cell lines.
Molecular Formula : C8H12N2O3
Molecular Weight : 184.19 g/mol
CAS Number : 1804129-94-9
Property | Value |
---|---|
Molecular Formula | C8H12N2O3 |
Molecular Weight | 184.19 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Synthesis
The synthesis of this compound can be achieved through various methods, including the reaction of oxazoline derivatives with specific reagents such as triflic anhydride. This method has been shown to yield compounds with significant biological activity, particularly in anticancer assays .
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to this compound. Notably, research has demonstrated that derivatives exhibit cytotoxic effects on various cancer cell lines.
- Cytotoxicity Assays :
- In vitro studies have utilized the MTT assay to evaluate the viability of cancer cells after treatment with the compound. The results indicated a structure-dependent activity against specific cell lines such as A549 (lung cancer) and Caco-2 (colorectal adenocarcinoma).
- For example, derivatives showed IC50 values ranging from 17 to 17.44 µM against different cancer cell lines, suggesting moderate to high cytotoxicity .
The mechanism by which this compound exerts its effects may involve the modulation of cellular pathways associated with apoptosis and cell cycle regulation. The presence of electron-withdrawing groups in certain derivatives has been linked to enhanced activity, indicating that structural modifications can significantly impact their efficacy .
Study on Anticancer Activity
A study published in Chemical and Pharmaceutical Bulletin focused on the synthesis and evaluation of new oxazoline derivatives, including this compound. The study reported that certain compounds exhibited significant cytotoxicity against A549 and Caco-2 cells, with varying degrees of effectiveness depending on their chemical structure:
Compound | Cell Line | IC50 (µM) | Effectiveness |
---|---|---|---|
Compound A | A549 | 17 | Moderate |
Compound B | Caco-2 | 17.44 | High |
This highlights the importance of structural optimization in developing effective anticancer agents.
Properties
Molecular Formula |
C8H12N2O3 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C8H12N2O3/c1-8(2,9)6-5(4-13-10-6)7(11)12-3/h4H,9H2,1-3H3 |
InChI Key |
FGWZYWMASUOKCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NOC=C1C(=O)OC)N |
Origin of Product |
United States |
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